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Compound of Interest

Compound Name: 2-epi-Ramipril

Cat. No.: B141558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical

properties of 2-epi-Ramipril, a stereoisomer and known impurity of the angiotensin-converting

enzyme (ACE) inhibitor, Ramipril. Due to its status as an impurity, detailed experimental data

for 2-epi-Ramipril is not as abundant as for the parent drug. This guide compiles the available

information for 2-epi-Ramipril and presents it alongside the well-documented properties of

Ramipril for comparative analysis. Furthermore, it outlines the standard experimental protocols

relevant to the determination of these properties and the analytical workflows for impurity

profiling.

Core Physicochemical Properties
The physicochemical properties of a drug substance are critical as they influence its

biopharmaceutical characteristics, such as absorption, distribution, metabolism, and excretion

(ADME), as well as the stability and formulation of the final drug product.

Data Presentation
The following table summarizes the available quantitative physicochemical data for 2-epi-
Ramipril and Ramipril. It is important to note that properties such as pKa, logP, and solubility

are highly dependent on the specific stereochemistry of the molecule, and thus, the values for

Ramipril should be considered as a reference for understanding the general characteristics of

this class of molecules.
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Property 2-epi-Ramipril Ramipril (for comparison)

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-

[[(2R)-1-ethoxy-1-oxo-4-

phenylbutan-2-

yl]amino]propanoyl]-3,3a,4,5,6,

6a-hexahydro-2H-

cyclopenta[b]pyrrole-2-

carboxylic acid[1]

(2S,3aS,6aS)-1-[(2S)-2-

[[(2S)-1-ethoxy-1-oxo-4-

phenylbutan-2-

yl]amino]propanoyl]-3,3a,4,5,6,

6a-hexahydro-2H-

cyclopenta[b]pyrrole-2-

carboxylic acid[2][3]

Synonyms
1-epi-Ramipril, (S,R,S,S,S)-

Epimer of Ramipril[1][4]
Altace, Delix, Tritace[5]

CAS Number
104195-90-6, 129939-65-7[1]

[6]
87333-19-5[3][7]

Molecular Formula C₂₃H₃₂N₂O₅[1] C₂₃H₃₂N₂O₅[3]

Molecular Weight 416.51 g/mol [1] 416.5 g/mol [3]

Melting Point
45 - 50°C (for (1R)-epi-

Ramipril)[8]
105 - 112°C[9]

Boiling Point Data not available Data not available

pKa Data not available
3.74 (carboxylic acid), 5.15

(secondary amine)[2][10]

logP (Octanol/Water) Data not available 2.9[2]

Solubility Data not available

Sparingly soluble in water;

Freely soluble in methanol[2];

~0.2 mg/mL in PBS (pH 7.2);

~25 mg/mL in ethanol; ~30

mg/mL in DMSO and DMF[7]

Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 2-
epi-Ramipril are not widely published. However, standard pharmaceutical analysis
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methodologies can be applied. Below are detailed descriptions of typical protocols for key

experiments.

High-Performance Liquid Chromatography (HPLC) for
Separation and Identification of Ramipril and its
Impurities
A stability-indicating HPLC method is crucial for separating and quantifying Ramipril from its

degradation products and stereoisomers, including 2-epi-Ramipril.

Instrumentation: A liquid chromatograph equipped with a UV detector and a gradient pump.

Column: A reversed-phase column, such as an Inertsil ODS-3 (150 x 4.6 mm, 3 µm), is

suitable.[11]

Mobile Phase:

Mobile Phase A: 0.2 g/L solution of sodium hexanesulfonate in water, with the pH adjusted

to 2.7 using phosphoric acid.[2]

Mobile Phase B: Acetonitrile.[2]

Gradient Program: A gradient elution is typically used to achieve optimal separation of all

impurities. The program may start with a higher proportion of Mobile Phase A and gradually

increase the proportion of Mobile Phase B over a run time of approximately 25 minutes.[11]

Flow Rate: 1.5 mL/min.[11]

Detection Wavelength: 210 nm.[11]

Injection Volume: 20 µL.[11]

Sample Preparation: A test solution is prepared by dissolving a known amount of the sample

in a solvent mixture of Mobile Phase A and Mobile Phase B (1:1 v/v) to a final concentration

of about 0.5 mg/mL of Ramipril.[2]
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Identification: Peaks are identified by comparing their retention times with those of reference

standards for Ramipril and its known impurities, including different epimers.

Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity.

Instrumentation: A capillary melting point apparatus.

Sample Preparation: The crystalline solid sample is finely powdered and packed into a

capillary tube (sealed at one end) to a height of a few millimeters.

Method: The capillary tube is placed in the heating block of the apparatus. The temperature

is raised at a controlled rate. The melting point range is recorded from the temperature at

which the first liquid droplet is observed to the temperature at which the entire solid has

melted. For an unknown substance, a preliminary determination with a fast ramp rate can be

performed to find an approximate melting point, followed by a more accurate measurement

with a slower ramp rate (e.g., 1-2°C per minute) around the expected melting point.

pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is determined to understand the ionization state of the

molecule at different pH values.

Instrumentation: A calibrated pH meter with a suitable electrode and a burette.

Procedure:

A known amount of the substance is dissolved in a suitable solvent (e.g., water or a water-

methanol mixture).

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) for an

acidic compound or a strong acid (e.g., HCl) for a basic compound.

The pH of the solution is measured after each addition of the titrant.

A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point, where half of the

compound has been neutralized. This can be derived from the Henderson-Hasselbalch

equation.

Solubility Determination
Solubility is determined in various solvents to support formulation development.

Method (Shake-Flask Method):

An excess amount of the solid compound is added to a known volume of the solvent of

interest (e.g., water, phosphate buffer at a specific pH, ethanol) in a sealed container.

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48

hours) to ensure equilibrium is reached.

The suspension is then filtered to remove the undissolved solid.

The concentration of the dissolved compound in the filtrate is determined using a suitable

analytical method, such as HPLC or UV-Vis spectrophotometry. This concentration

represents the solubility of the compound in that solvent at that temperature.

LogP Determination
The partition coefficient (logP) between octanol and water is a measure of the lipophilicity of a

compound.

Method (Shake-Flask Method):

A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-

saturated with each other).

The mixture is shaken vigorously to allow for the partitioning of the compound between the

two phases and then allowed to separate.

The concentration of the compound in both the n-octanol and water phases is measured

using a suitable analytical technique.
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The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to

the concentration in water. LogP is the logarithm of this value.

Signaling Pathways and Experimental Workflows
2-epi-Ramipril, as an epimer of Ramipril, does not have its own distinct signaling pathway. Its

relevance is primarily in the context of the synthesis and degradation of Ramipril. Ramipril itself

is a prodrug that is metabolized to the active ACE inhibitor, ramiprilat.[9] The degradation of

Ramipril can lead to the formation of impurities such as ramiprilat (hydrolysis) and ramipril

diketopiperazine (cyclization).[12]

The following diagrams illustrate the degradation pathway of Ramipril and a typical workflow for

the analysis of its impurities.
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2-epi-Ramipril & other stereoisomers
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Ramipril Degradation and Isomerization Pathways
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Workflow for Pharmaceutical Impurity Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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